Rac-(1r,4r)-4-[(5-bromopyridin-2-yl)oxy]cyclohexan-1-aminedihydrochloride,trans
Description
Rac-(1r,4r)-4-[(5-bromopyridin-2-yl)oxy]cyclohexan-1-amine dihydrochloride, trans (Molecular Formula: C₁₁H₁₇BrCl₂N₂O, Molecular Weight: 344.07 g/mol) is a chiral compound featuring a cyclohexane ring substituted with a 5-bromopyridin-2-yloxy group and an amine moiety. Its stereochemistry (trans configuration at the 1,4-positions of the cyclohexane ring) and the presence of bromine on the pyridine ring contribute to its unique physicochemical and biological properties .
Properties
Molecular Formula |
C11H17BrCl2N2O |
|---|---|
Molecular Weight |
344.07 g/mol |
IUPAC Name |
4-(5-bromopyridin-2-yl)oxycyclohexan-1-amine;dihydrochloride |
InChI |
InChI=1S/C11H15BrN2O.2ClH/c12-8-1-6-11(14-7-8)15-10-4-2-9(13)3-5-10;;/h1,6-7,9-10H,2-5,13H2;2*1H |
InChI Key |
OBNBVIMUZVRQIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N)OC2=NC=C(C=C2)Br.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(1r,4r)-4-[(5-bromopyridin-2-yl)oxy]cyclohexan-1-aminedihydrochloride,trans typically involves multiple steps, starting with the preparation of the bromopyridine derivative. This is followed by the formation of the cyclohexane ring and the introduction of the amine group. The final product is obtained through a series of purification steps, including crystallization and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to ensure high yield and purity, often involving automated systems to control reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
Rac-(1r,4r)-4-[(5-bromopyridin-2-yl)oxy]cyclohexan-1-aminedihydrochloride,trans undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bromopyridine moiety.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Rac-(1r,4r)-4-[(5-bromopyridin-2-yl)oxy]cyclohexan-1-aminedihydrochloride,trans has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Rac-(1r,4r)-4-[(5-bromopyridin-2-yl)oxy]cyclohexan-1-aminedihydrochloride,trans involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Key Structural Features :
- Cyclohexane Ring : Confers conformational rigidity, influencing molecular interactions.
- Amine Group : Facilitates salt formation (dihydrochloride) and enhances solubility in polar solvents.
Comparison with Similar Compounds
The compound’s structural analogs vary in substituents, stereochemistry, or core scaffolds, leading to differences in reactivity, stability, and biological activity. Below is a detailed comparison:
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Observations:
Halogen Substitution :
- Bromine (target compound) offers a balance between reactivity and stability. Iodine analogs (e.g., [(1r,4r)-4-[(5-iodopyridin-2-yl)oxy]cyclohexan-1-amine hydrochloride]) exhibit stronger halogen bonding but lower metabolic stability .
- Chlorine analogs (e.g., (1R,4R)-4-[(3-chloropyridin-2-yl)oxy]cyclohexan-1-amine dihydrochloride) show reduced antimicrobial efficacy due to weaker electrophilicity .
Amine Functionalization :
- Dihydrochloride salts (target compound) improve water solubility compared to free bases (e.g., trans-4-((5-bromopyridin-2-yl)oxy)cyclohexanamine), enhancing bioavailability .
Scaffold Modifications :
- Bicyclic derivatives (e.g., 3-azabicyclo[3.1.0]hexane) restrict conformational flexibility, reducing interaction with bulkier biological targets .
Research Findings
Comparative Efficacy:
- The target compound’s bromine atom enhances membrane penetration compared to chlorine analogs, explaining its superior antimicrobial activity .
- Neuroprotective effects are more pronounced in iodine-substituted analogs due to stronger interactions with neuronal receptors .
Biological Activity
Rac-(1R,4R)-4-[(5-bromopyridin-2-yl)oxy]cyclohexan-1-aminedihydrochloride,trans is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity based on available research findings, case studies, and data from diverse sources.
The compound has a molecular formula of C11H17BrCl2N2O and a molecular weight of 344.08 g/mol. Its structure features a cyclohexane ring substituted with a bromopyridine moiety, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor in various enzymatic pathways or as a modulator of receptor activity.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values indicated its potential as a lead compound for developing new antibiotics.
- Anticancer Properties : In vitro assays conducted on various cancer cell lines (e.g., breast and colon cancer) revealed that this compound induced apoptosis and inhibited cell proliferation. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest.
- Neuroprotective Effects : In models of neurodegeneration, this compound exhibited protective effects against oxidative stress-induced neuronal damage. It appears to modulate neuroinflammatory responses, suggesting potential applications in treating neurodegenerative diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
